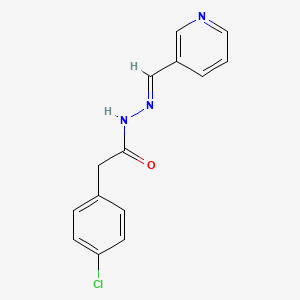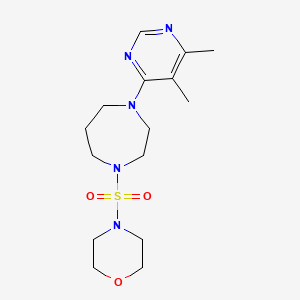![molecular formula C19H28N6O2 B5579340 4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)
4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This discussion encompasses the synthesis, structural analysis, and properties of a complex organic compound, specifically focusing on compounds with structural similarities or functional groups that mirror the requested molecule. These compounds are significant in various fields including medicinal chemistry, due to their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including the formation of heterocyclic structures, which are central to the molecular architecture of many biologically active compounds. For example, the synthesis of 1,3,5-triazine derivatives can be achieved through one-pot, multi-component reactions facilitated by microwave irradiation, showcasing the efficiency of modern synthetic methods in constructing complex molecules (Sadek et al., 2023).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated through spectroscopic methods such as NMR and mass spectrometry, sometimes complemented by X-ray crystallography. These techniques allow for the detailed characterization of the compound's framework, including the arrangement of atoms and the configuration of functional groups, which are crucial for understanding the compound's chemical reactivity and interactions (Sadek et al., 2023).
Chemical Reactions and Properties
Compounds containing piperidine and triazole moieties often exhibit a range of chemical behaviors due to their functional groups. These can participate in further chemical transformations, such as nucleophilic substitutions or cycloaddition reactions, enabling the synthesis of derivatives with varied biological activities. The reactivity of these compounds can be influenced by the nature of substituents attached to the core structure, affecting their potential as pharmacological agents (Jasztold-Howorko et al., 1994).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular composition and structure. These properties are critical for the compound's application in different environments, affecting its stability, formulation, and delivery in potential pharmaceutical applications. Detailed physical characterization is essential for compound development and application (Sanjeevarayappa et al., 2015).
Scientific Research Applications
Heterocyclic Compound Synthesis and Bioactivity
Synthesis of Novel Heterocyclic Compounds
Research has led to the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities. These compounds, including triazine, oxadiazepine, and thiazolopyrimidine derivatives, were evaluated for their COX-2 selectivity, showing significant inhibitory activity and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Development of Antimicrobial Agents
A series of 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities. Some derivatives demonstrated good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial therapies (Bektaş et al., 2010).
Thiazolidinone Derivatives as Antimicrobials
Novel thiazolidinone derivatives, showcasing antimicrobial activity against bacteria and fungi, have been synthesized. These findings indicate the potential of these compounds in addressing resistant microbial strains and developing new antimicrobial agents (Patel, R. V. Patel, Kumari, & Patel, 2012).
Chemical Synthesis and Evaluation
Synthesis of Spiro[cyclohexane-1,1'(3'H)-isobenzofuran] Derivatives
The synthesis of derivatives as potential central nervous system agents has been explored. This includes the preparation of cis- and trans-4-amino-3'-arylspiro derivatives, indicating the significance of stereochemistry in biological activity and the potential for antidepressant properties (Martin et al., 1981).
Molecular Synthesis for Biological Evaluation
Allosteric Modulators for CB1 Receptor
Optimization of indole-2-carboxamides has been conducted to improve allosteric modulation of the cannabinoid receptor 1 (CB1), identifying compounds with significant binding affinity and cooperativity. This research offers insights into structural requirements for allosteric modulation, contributing to the understanding and development of CB1 modulators (Khurana et al., 2014).
properties
IUPAC Name |
4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-23(2)13-17-21-22-18(24(17)3)14-8-10-25(11-9-14)19(26)20-15-6-5-7-16(12-15)27-4/h5-7,12,14H,8-11,13H2,1-4H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXFDCZWTCIEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)
![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)



![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)


![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)
